molecular formula C13H17NO3S B2690333 Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate CAS No. 1153556-18-3

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate

Cat. No. B2690333
CAS RN: 1153556-18-3
M. Wt: 267.34
InChI Key: HHLAKKXQHRMCBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by functionalization with the ester, cyclopropyl, and acetamido groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the cyclopropyl group would contribute to the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or reduction, while the thiophene ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .

Scientific Research Applications

Fluorescence Properties

  • Synthesis and Fluorescence Property : Compounds similar to Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate have been synthesized and their fluorescence properties explored, suggesting applications in materials science, particularly in developing fluorescent markers or sensors (Guo Pusheng, 2009).

Crystal Structure Analysis

  • Crystal Structure and Synthesis : Research on thiophene derivatives including crystal structure analysis provides a basis for understanding the molecular configuration, which is crucial for the design of drugs and materials with specific properties (Liang Xiao-lon, 2015).

Synthetic Methods

  • Practical Preparation : Studies have developed safe and efficient processes for preparing thiophene derivatives, highlighting their potential in large-scale synthetic applications in pharmaceuticals and organic electronics (M. Kogami, N. Watanabe, 2011).

Phase Transfer Catalysis

  • Synthesis via Phase Transfer Catalysis : Utilizing eco-friendly techniques for synthesizing thiophene derivatives points to their application in green chemistry and the production of environmentally sustainable materials (R. D. Shah, 2011).

Biological Evaluation

  • Bromophenol Derivatives : Research into bromophenol derivatives with cyclopropyl moiety, which is structurally related, reveals their potential as inhibitors for certain enzymes, suggesting applications in developing therapeutic agents for various diseases (M. Boztaş et al., 2019).

Cyclization Reactions

  • Oxidative Radical Cyclization : The study of cyclization reactions of acetamide derivatives to produce complex molecular structures indicates potential pathways for synthesizing novel organic compounds with potential pharmaceutical applications (Shiho Chikaoka et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile liquid, it could pose a flammability risk. If it were a solid, it could pose a dust explosion risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

ethyl 5-[(2-cyclopropylacetyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-17-13(16)12-8(2)6-11(18-12)14-10(15)7-9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLAKKXQHRMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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